Molecular Weight and Lipophilicity Differentiation vs. Mono-Halogenated Indane-1-amines
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (MW 230.08 g/mol, LogP 2.53) exhibits approximately 8.5% higher molecular weight than the mono-brominated analog 7-bromo-2,3-dihydro-1H-inden-1-amine (MW 212.09 g/mol) and 52% higher than the mono-fluorinated analog 4-fluoro-2,3-dihydro-1H-inden-1-amine (MW 151.18 g/mol) . The calculated LogP of 2.53 for the target compound, which includes contributions from both lipophilic bromine and electronegative fluorine, positions this scaffold in a property window distinct from either mono-halogenated derivative, where the 4-fluoro substituent partially offsets the lipophilicity increase conferred by the 7-bromo group .
| Evidence Dimension | Physicochemical Profile (MW and LogP) |
|---|---|
| Target Compound Data | MW = 230.08 g/mol; LogP = 2.53 (calculated) |
| Comparator Or Baseline | 7-Bromo-2,3-dihydro-1H-inden-1-amine: MW = 212.09 g/mol; 4-Fluoro-2,3-dihydro-1H-inden-1-amine: MW = 151.18 g/mol |
| Quantified Difference | MW increase of 18.0 g/mol (8.5%) vs. 7-bromo analog; MW increase of 78.9 g/mol (52.2%) vs. 4-fluoro analog; LogP data unavailable for comparators |
| Conditions | Calculated physicochemical properties (LogP by in silico method); comparator MW from vendor certificates of analysis |
Why This Matters
The intermediate LogP and elevated MW differentiate the compound from mono-halogenated analogs in property-guided library design, where CNS drug space typically favors MW < 400 and LogP 1–3 [1].
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
